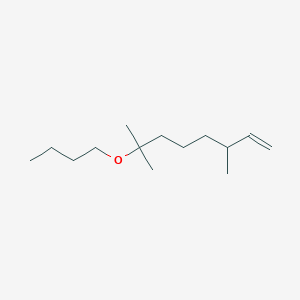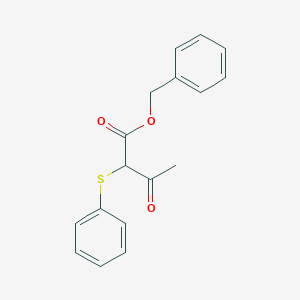
N,N-bis(4-methylphenyl)-2,4-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(4-methylphenyl)-2,4-diphenylaniline is an organic compound that belongs to the class of triarylamines. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. It is particularly noted for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its excellent hole-transporting abilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methylphenyl)-2,4-diphenylaniline typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methylphenyl)amine with 2,4-dibromobenzene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually conducted in a solvent like toluene, under an inert atmosphere of nitrogen or argon, and at elevated temperatures (around 100-120°C) to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis(4-methylphenyl)-2,4-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential intermediates in organic electronic devices.
Reduction: Reduction reactions can convert the compound back to its neutral state from the radical cation form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine, ferric chloride, and nitrosonium tetrafluoroborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under conditions such as acidic or basic environments.
Major Products:
Oxidation: Radical cations and their subsequent products.
Reduction: The neutral triarylamine compound.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N,N-bis(4-methylphenyl)-2,4-diphenylaniline has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in OLEDs and OSCs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is employed in the development of high-efficiency solar cells.
Sensors: It is utilized in the fabrication of chemical sensors due to its electrochemical properties.
Biological Studies:
Wirkmechanismus
The mechanism by which N,N-bis(4-methylphenyl)-2,4-diphenylaniline exerts its effects is primarily through its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is facilitated by the delocalization of electrons across the aromatic rings. This property is crucial for the performance of OLEDs and OSCs, where the compound acts as a mediator for charge injection and transport.
Vergleich Mit ähnlichen Verbindungen
- N,N-bis(4-methylphenyl)aniline
- N,N-bis(4-methylphenyl)-1,4-phenylenediamine
- N,N-bis(4-methylphenyl)-4-aminobiphenyl
Comparison: N,N-bis(4-methylphenyl)-2,4-diphenylaniline stands out due to its unique structural arrangement, which provides superior hole-transporting properties compared to its analogs. The presence of additional phenyl groups enhances the compound’s stability and charge transfer capabilities, making it more effective in electronic applications.
Eigenschaften
CAS-Nummer |
164155-40-2 |
|---|---|
Molekularformel |
C32H27N |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
N,N-bis(4-methylphenyl)-2,4-diphenylaniline |
InChI |
InChI=1S/C32H27N/c1-24-13-18-29(19-14-24)33(30-20-15-25(2)16-21-30)32-22-17-28(26-9-5-3-6-10-26)23-31(32)27-11-7-4-8-12-27/h3-23H,1-2H3 |
InChI-Schlüssel |
VOQNETSUJCSYKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)


![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)




![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)


